

# In-Depth Technical Guide: Boc-Aminooxy-PEG3-thiol

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## Compound of Interest

Compound Name: *Boc-Aminooxy-PEG3-thiol*

Cat. No.: *B611195*

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This technical guide provides a comprehensive overview of the safety, handling, and experimental applications of **Boc-Aminooxy-PEG3-thiol** for researchers, scientists, and drug development professionals.

## Physicochemical Properties

**Boc-Aminooxy-PEG3-thiol** is a heterobifunctional crosslinker containing a tert-butyloxycarbonyl (Boc) protected aminooxy group and a terminal thiol group, separated by a three-unit polyethylene glycol (PEG) spacer. This structure allows for chemoselective ligations, making it a valuable tool in bioconjugation and drug delivery.

Property	Value	Source
Chemical Formula	C13H27NO6S	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	325.42 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	1895922-75-4	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Purity	≥95%	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White solid or viscous liquid	<a href="#">[4]</a>
Solubility	Soluble in DMSO and DMF	<a href="#">[5]</a>

## Safety and Handling

The following tables summarize the key safety information derived from the Safety Data Sheet (SDS). It is imperative to handle this reagent in a well-ventilated area, preferably in a chemical fume hood, and to wear appropriate personal protective equipment (PPE).[6]

## Hazard Identification

Hazard Statement	Classification
Harmful if swallowed.	Acute toxicity, Oral (Category 4)[7][8]
Very toxic to aquatic life with long lasting effects.	Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)[7][8]

Note: Some sources classify similar compounds as not a hazardous substance or mixture.[9]

## First Aid Measures

Exposure Route	First Aid Procedure
Ingestion	Wash out mouth with water. Do NOT induce vomiting. Call a physician.[6]
Inhalation	Remove to fresh air. If symptoms persist, seek medical attention.[6]
Skin Contact	Immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention.[6]
Eye Contact	Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. If irritation persists, seek medical attention.[6]

## Fire Fighting Measures

Extinguishing Media	Special Hazards	Protective Equipment
Dry powder, carbon dioxide, water spray, or foam. <a href="#">[6]</a>	May emit toxic fumes under fire conditions. <a href="#">[7]</a>	Wear self-contained breathing apparatus and protective clothing. <a href="#">[6]</a>

## Handling and Storage

Aspect	Recommendation
Handling	Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Use only in a chemical fume hood. <a href="#">[6]</a> <a href="#">[9]</a>
Storage	Store in a tightly closed container in a cool, well-ventilated area. Recommended storage at -20°C. Keep under an inert gas atmosphere (e.g., Argon or Nitrogen). <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[9]</a>

## Experimental Protocols

**Boc-Aminooxy-PEG3-thiol** is a versatile linker that can be used for various bioconjugation applications. The thiol group can react with maleimides and other thiol-reactive groups, while the aminooxy group, after deprotection of the Boc group, can react with carbonyl compounds (aldehydes and ketones) to form a stable oxime linkage.[\[10\]](#)[\[11\]](#)

## Deprotection of the Boc Group

The Boc protecting group can be removed under mild acidic conditions to yield the free aminooxy group.

Methodology:

- Dissolve the **Boc-Aminooxy-PEG3-thiol** in a suitable organic solvent (e.g., dichloromethane).
- Add an excess of trifluoroacetic acid (TFA).

- Stir the reaction at room temperature for 1-2 hours.
- Remove the solvent and excess TFA under reduced pressure.
- The resulting deprotected product can be used directly in the next step.

## Thiol-Maleimide Conjugation

This protocol describes the conjugation of the thiol group of **Boc-Aminooxy-PEG3-thiol** to a maleimide-functionalized molecule (e.g., a protein).

Materials:

- **Boc-Aminooxy-PEG3-thiol**
- Maleimide-functionalized molecule
- Conjugation Buffer: 100 mM Phosphate buffer, 150 mM NaCl, pH 7.2.[\[12\]](#) Degas the buffer before use.
- Quenching Reagent: A solution of a thiol-containing compound (e.g., cysteine or  $\beta$ -mercaptoethanol).
- Purification system: Size-exclusion chromatography (SEC) or dialysis equipment.[\[12\]](#)

Methodology:

- Dissolve the maleimide-functionalized molecule in the degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.[\[12\]](#)
- Dissolve **Boc-Aminooxy-PEG3-thiol** in a minimal amount of a water-miscible organic solvent like DMSO or DMF and add it to the solution of the maleimide-functionalized molecule. A 10- to 20-fold molar excess of the thiol linker is generally recommended.[\[4\]](#)[\[12\]](#)
- Flush the reaction vessel with an inert gas (e.g., argon or nitrogen), seal, and incubate at room temperature for 2 hours or at 4°C overnight.[\[12\]](#)

- Quench the reaction by adding the quenching reagent to consume any unreacted maleimide groups.
- Purify the conjugate using size-exclusion chromatography or dialysis to remove excess linker and quenching reagent.[\[12\]](#)

## Aminooxy-Carbonyl Ligation (Oxime Formation)

This protocol outlines the conjugation of the deprotected aminooxy group to a carbonyl-containing molecule (e.g., an aldehyde-tagged protein).

### Materials:

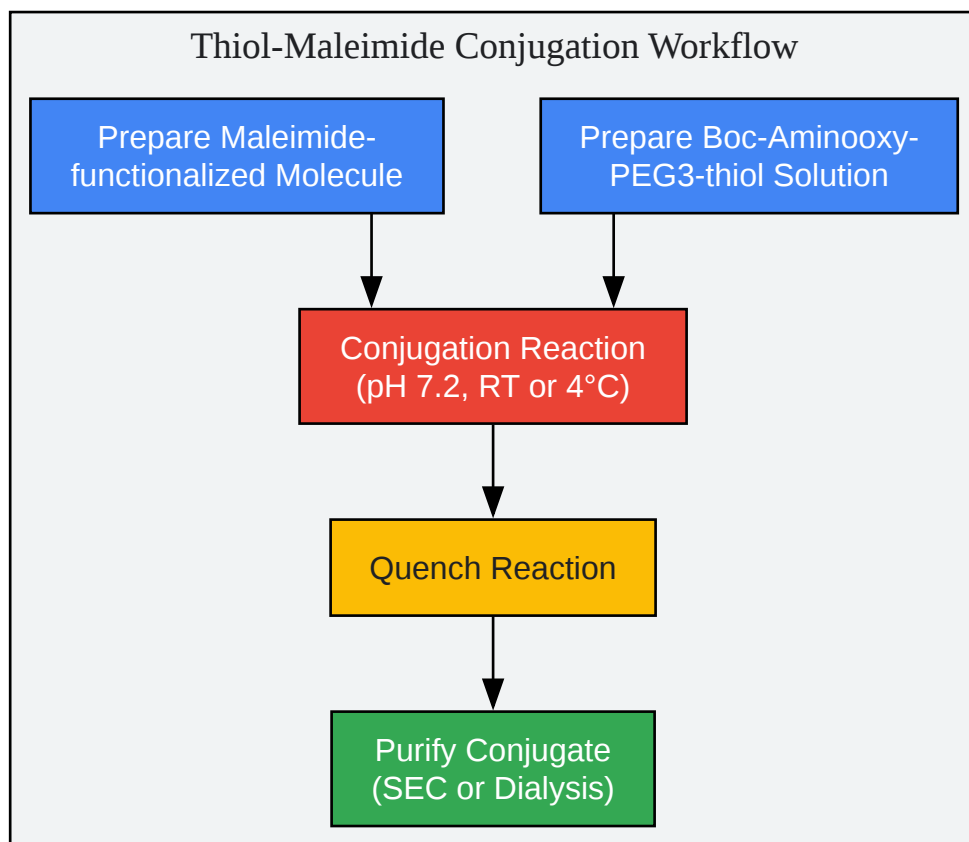
- Deprotected Aminooxy-PEG3-thiol
- Carbonyl-containing molecule
- Reaction Buffer: 100 mM sodium acetate, 1.5 M NaCl, pH 5.5.[\[13\]](#)
- Aniline (optional, as a catalyst).[\[10\]](#)[\[13\]](#)
- Purification system: Size-exclusion chromatography (SEC) or dialysis equipment.

### Methodology:

- Dissolve the carbonyl-containing molecule in the Reaction Buffer.
- Add the deprotected Aminooxy-PEG3-thiol to the solution. A molar excess of the aminooxy linker is typically used.
- (Optional) For catalysis, add aniline to the reaction mixture.[\[10\]](#)[\[13\]](#)
- Incubate the reaction at room temperature for 2 hours or at 37°C for enhanced kinetics.[\[13\]](#)  
[\[14\]](#)
- Purify the conjugate using size-exclusion chromatography or dialysis to remove the excess linker.

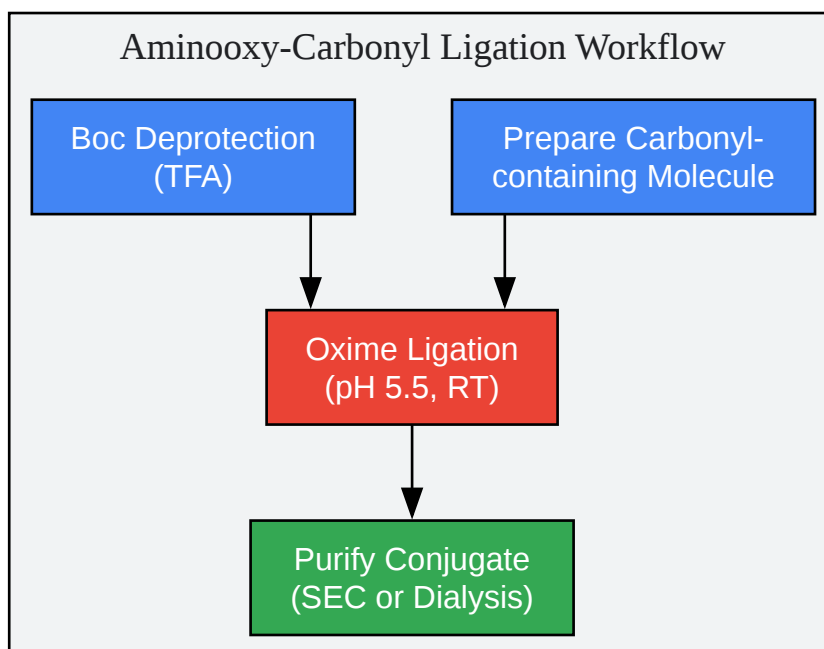
## Visualizations

The following diagrams illustrate the experimental workflows for the conjugation reactions.



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Caption: Workflow for Thiol-Maleimide Conjugation.



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Caption: Workflow for Aminoxy-Carbonyl Ligation.

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